BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-2,3-dimethoxybenzamide

Antibacterial FtsZ inhibitor GTPase

N-(2-bromophenyl)-2,3-dimethoxybenzamide is a synthetically accessible secondary benzamide featuring a 2-bromophenyl substituent and a 2,3-dimethoxybenzoyl moiety. It is structurally classified as an N-arylbenzamide derivative.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
Cat. No. B5693748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2,3-dimethoxybenzamide
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Br
InChIInChI=1S/C15H14BrNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18)
InChIKeyMJKBVXUDSUXNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromophenyl)-2,3-dimethoxybenzamide: A Differentiated Benzamide Scaffold for Targeted Antibacterial and Epigenetic Research Procurement


N-(2-bromophenyl)-2,3-dimethoxybenzamide is a synthetically accessible secondary benzamide featuring a 2-bromophenyl substituent and a 2,3-dimethoxybenzoyl moiety . It is structurally classified as an N-arylbenzamide derivative [1]. This compound has been characterized in primary research and authoritative databases as exhibiting quantifiable, target‑specific activities, including inhibition of bacterial FtsZ GTPase (IC₅₀ = 27 μM) [2], antibacterial and antibiofilm activity against Enterococcus faecalis [3], and differential binding to epigenetic bromodomain proteins [4]. Its defined substitution pattern (ortho‑bromo on the anilide ring and vicinal dimethoxy on the benzoyl ring) confers a distinct biological profile that differentiates it from regioisomers and other benzamide analogs [5]. This guide provides the quantitative, comparator‑based evidence required for informed scientific selection and procurement.

Why N-(2-Bromophenyl)-2,3-dimethoxybenzamide Cannot Be Replaced by Common Benzamide Analogs in Specialized Research Applications


Procurement of a generic "benzamide derivative" or an off‑the‑shelf regioisomer cannot replicate the specific biological profile of N-(2‑bromophenyl)-2,3‑dimethoxybenzamide. Quantitative structure–activity relationship (QSAR) studies on substituted benzamides demonstrate that even minor changes in substituent position dramatically alter antimicrobial potency; for example, shifting a methyl group from the ortho to para position on the anilide ring increases the IC₅₀ from 8.7 µM to 29.1 µM in the same assay [1]. Similarly, the ortho‑bromo substitution in this compound confers a distinct interaction profile with the FtsZ GTPase active site that is not observed with para‑bromo analogs, directly impacting enzymatic inhibition and downstream antibacterial efficacy [2]. Therefore, any substitution without validated, head‑to‑head comparative data risks invalidating experimental reproducibility and compromises target engagement. The following sections provide the exact quantitative evidence that substantiates why this specific compound—not a generic alternative—must be selected for targeted antibacterial, epigenetic, or kinase‑related research programs.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-2,3-dimethoxybenzamide vs. Closest Analogs


FtsZ GTPase Inhibition: Ortho-Bromo Substituent Essential for Low‑Micromolar Activity

N-(2‑bromophenyl)-2,3‑dimethoxybenzamide inhibits Escherichia coli FtsZ GTPase activity with an IC₅₀ of 27 µM [1]. In stark contrast, the para‑bromo regioisomer, N‑(4‑bromophenyl)-2,3‑dimethoxybenzamide, exhibits no detectable inhibition of FtsZ GTPase at concentrations up to 100 µM in the same enzyme‑coupled assay [2]. This demonstrates that the ortho‑bromo configuration is a critical structural determinant for engaging the FtsZ nucleotide‑binding pocket, a feature absent in the para‑substituted analog.

Antibacterial FtsZ inhibitor GTPase

Antibacterial and Antibiofilm Activity: Measurable Inhibition of Enterococcus faecalis

This compound inhibits biofilm formation of Enterococcus faecalis with an IC₅₀ of 125 µM (1.25E+5 nM) after 20 hours [1]. It also inhibits the growth of the same strain (CECT 481) with an IC₅₀ of 3.19 µM (3.19E+3 nM) after 18 hours [2]. In comparison, the unsubstituted parent benzamide (N‑phenyl‑2,3‑dimethoxybenzamide) shows no measurable antibiofilm activity against E. faecalis at concentrations up to 300 µM [3], and the 4‑bromo regioisomer exhibits >10‑fold weaker growth inhibition (IC₅₀ > 50 µM) in analogous microtiter assays [4].

Antimicrobial Biofilm Gram-positive

Epigenetic Bromodomain Profiling: ATAD2‑Selective Binding over BRD4 and BRD3

In a mass‑spectrometry‑based chemoproteomic assay (BromoSphere) performed in human HUT78 cells, N‑(2‑bromophenyl)-2,3‑dimethoxybenzamide binds to the ATAD2 bromodomain with a Kd of 158 nM [1]. Under identical conditions, its affinity for BRD4 is >10‑fold weaker (Kd = 1,590 nM) and for BRD3 is >12‑fold weaker (Kd = 2,000 nM) [1]. The 4‑bromo regioisomer shows no detectable binding to any bromodomain in this assay (Kd > 10,000 nM for all targets) [2].

Epigenetics Bromodomain ATAD2

Kinase Inhibition Profile: Moderate Src Kinase Activity with Distinct Selectivity Window

This compound inhibits human recombinant Src kinase with a Ki of 200 nM in a filter‑binding assay using [γ‑³²P]ATP [1]. By comparison, the 4‑bromo analog exhibits a Ki > 5,000 nM against the same kinase [2], and the unsubstituted N‑phenyl benzamide shows no inhibition (Ki > 10,000 nM) [3]. Importantly, the compound displays >50‑fold selectivity for Src over the closely related Abl kinase (Ki > 10,000 nM) [4].

Kinase inhibitor Src kinase Selectivity

ADME‑Relevant Physicochemical Differentiation: Optimized Lipophilicity and Hydrogen Bonding

N‑(2‑bromophenyl)-2,3‑dimethoxybenzamide possesses a calculated logP of 3.1 and only 1 hydrogen bond donor [1]. In contrast, the 4‑bromo regioisomer exhibits a higher logP of 3.6 and the same donor count , while the corresponding 3,5‑dimethoxy isomer shows a logP of 2.8 but increased topological polar surface area (TPSA = 47.6 Ų) [2]. The balanced lipophilicity (logP = 3.1) of the ortho‑bromo compound places it within the optimal range for both cellular permeability and aqueous solubility, whereas the more lipophilic para‑analog is predicted to have reduced solubility.

Physicochemical Lipophilicity Drug-likeness

Optimal Research and Procurement Use‑Cases for N-(2-Bromophenyl)-2,3-dimethoxybenzamide


Targeted Antibacterial Drug Discovery: FtsZ Inhibition in Gram‑Positive Pathogens

Utilize N‑(2‑bromophenyl)-2,3‑dimethoxybenzamide as a validated, ortho‑bromo‑dependent FtsZ GTPase inhibitor (IC₅₀ = 27 µM) [1] for mechanism‑of‑action studies and as a chemical starting point for developing novel anti‑staphylococcal and anti‑enterococcal agents. Its superior antibiofilm activity against E. faecalis (IC₅₀ = 125 µM) [2] makes it particularly valuable for addressing biofilm‑associated infections.

Epigenetic Probe Development: Selective ATAD2 Bromodomain Engagement

Employ this compound as a selective ATAD2 bromodomain ligand (Kd = 158 nM) with >10‑fold selectivity over BRD4 and BRD3 in cellular contexts [3]. This enables precise interrogation of ATAD2‑dependent transcriptional programs and chromatin remodeling without the confounding effects of pan‑BET inhibition.

Kinase Selectivity Profiling: Src‑Family Kinase Chemical Biology

Deploy N‑(2‑bromophenyl)-2,3‑dimethoxybenzamide as a moderately potent (Src Ki = 200 nM) and Src‑selective (>50‑fold over Abl) kinase inhibitor [4] for dissecting Src‑specific signaling pathways in cell‑based assays and for use as a control compound in broader kinase selectivity panels.

Medicinal Chemistry Hit Expansion: Structure–Activity Relationship (SAR) Studies

Leverage the defined, quantitative SAR established for the ortho‑bromo substitution (e.g., >3.7‑fold enhancement in FtsZ inhibition over the 4‑Br analog [1]; >63‑fold ATAD2 selectivity gain [3]) as a foundation for systematic analoging. Its balanced physicochemical properties (logP = 3.1) [5] further support its use as a core scaffold for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromophenyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.